3-(Phenylmethanesulfinylmethyl)aniline

Vue d'ensemble

Description

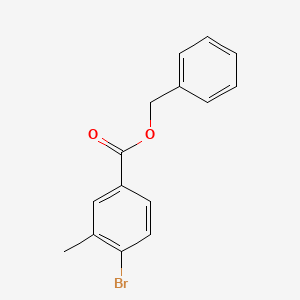

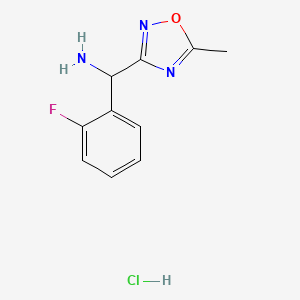

3-(Phenylmethanesulfinylmethyl)aniline is an organic compound with the IUPAC name 3-[(benzylsulfinyl)methyl]phenylamine . It has a molecular weight of 245.35 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 . This code provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, anilines in general can undergo a variety of reactions. For instance, anilines can be methylated with methanol in a hydrogen autotransfer procedure . They can also undergo reactions involving arenediazonium salts .Applications De Recherche Scientifique

Synthesis and Characterization : A study focused on the synthesis of a novel partially reduced polynitro aromatic compound, which is structurally related to 3-(Phenylmethanesulfinylmethyl)aniline. This research emphasizes the importance of these compounds in understanding the mechanisms and intermediates in the reduction of polynitro aromatic compounds, potentially leading to new technological applications (Li et al., 2011).

Hydroarylation of Alkenes : A nonmetal catalyst was developed to catalyze the hydroarylation reaction of alkenes with aromatic amines, resulting in the production of aniline derivatives. This highlights a method for preparing aniline derivatives, which could be relevant to the study of this compound (Zhu et al., 2018).

Degradation of Aniline by Persulfate : Research investigated the degradation of aniline by persulfate activated with rice straw biochar. Understanding the degradation pathways of aniline and related compounds is crucial for environmental applications (Wu et al., 2018).

Electroluminescence Application : Studies on N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds, which are structurally similar to this compound, have been conducted for their application in electroluminescence, particularly in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Photodissociation Studies : Research on N-(Triphenylmethyl)anilines, which are structurally related, involved studying their photolysis and could provide insights into the behavior of similar compounds under light exposure (Siskos et al., 1998).

Corrosion Inhibition : A study on the corrosion inhibition properties of a thiophene Schiff base on steel suggests potential applications of similar aniline derivatives in protecting metals from corrosion (Daoud et al., 2014).

Benzylation of Unprotected Anilines : Research on Friedel-Crafts Benzylation of Unprotected Anilines with Indole-3-carbinols to access trifluoromethyl(indolyl)phenylmethanes could be relevant to the study of this compound (Chigumbu et al., 2021).

Propriétés

IUPAC Name |

3-(benzylsulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPYJKPMBBHLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1442975.png)

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)

![(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1442980.png)